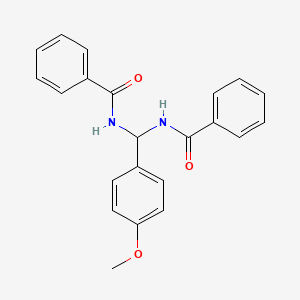
N,N'-(4-Methoxybenzylidene)bisbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-(4-Methoxybenzylidene)bisbenzamide: is a chemical compound that belongs to the class of Schiff bases Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds This particular compound is characterized by the presence of two benzamide groups linked through a 4-methoxybenzylidene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(4-Methoxybenzylidene)bisbenzamide typically involves the condensation reaction between 4-methoxybenzaldehyde and benzamide. The reaction is usually carried out in the presence of a suitable catalyst, such as an acid or base, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: In an industrial setting, the production of N,N’-(4-Methoxybenzylidene)bisbenzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as column chromatography and crystallization are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions: N,N’-(4-Methoxybenzylidene)bisbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines.
Aplicaciones Científicas De Investigación
Chemistry: N,N’-(4-Methoxybenzylidene)bisbenzamide is used as a ligand in coordination chemistry to form complexes with various metal ions
Biology: In biological research, the compound is studied for its potential antimicrobial and anticancer properties. It can interact with biological macromolecules, leading to various biological effects.
Medicine: The compound’s potential therapeutic applications are being explored, particularly in the development of new drugs for treating infections and cancer.
Industry: In the industrial sector, N,N’-(4-Methoxybenzylidene)bisbenzamide is used in the synthesis of advanced materials, including polymers and nanomaterials. Its unique chemical properties make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of N,N’-(4-Methoxybenzylidene)bisbenzamide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. Additionally, its interaction with biological macromolecules, such as proteins and nucleic acids, can lead to biological effects, including antimicrobial and anticancer activities. The exact molecular pathways involved depend on the specific application and context.
Comparación Con Compuestos Similares
- N,N’-Bis(4-methoxybenzylidene)-1,4-phenylenediamine
- Bis(4-methoxybenzylidene)acetone
Comparison: N,N’-(4-Methoxybenzylidene)bisbenzamide is unique due to its specific structure and functional groups. Compared to similar compounds, it may exhibit different reactivity and properties, making it suitable for specific applications. For example, its methoxy groups can influence its solubility and interaction with other molecules, distinguishing it from other Schiff bases.
Propiedades
Fórmula molecular |
C22H20N2O3 |
|---|---|
Peso molecular |
360.4 g/mol |
Nombre IUPAC |
N-[benzamido-(4-methoxyphenyl)methyl]benzamide |
InChI |
InChI=1S/C22H20N2O3/c1-27-19-14-12-16(13-15-19)20(23-21(25)17-8-4-2-5-9-17)24-22(26)18-10-6-3-7-11-18/h2-15,20H,1H3,(H,23,25)(H,24,26) |
Clave InChI |
GKZMDKCQPPHMOQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(NC(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[(E)-1-(4-chlorophenyl)ethylidene]-2,5-dimethyl-3-furohydrazide](/img/structure/B11985539.png)



![(2E)-3-{N-[3-(methoxycarbonyl)(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)]carbam oyl}prop-2-enoic acid](/img/structure/B11985559.png)
![2-(4-chlorophenyl)-N'-[(E)-(4-fluorophenyl)methylidene]-4-quinolinecarbohydrazide](/img/structure/B11985562.png)

![ethyl (2E)-5-(2-chlorophenyl)-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11985571.png)
![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B11985575.png)

![7,9-Dichloro-2-(4-methoxyphenyl)-5,5-dimethyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11985590.png)
![(5Z)-5-[(3-{4-[(4-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11985596.png)

